molecular formula C13H13NO B1582523 m-(o-Toluidino)phenol CAS No. 6264-98-8

m-(o-Toluidino)phenol

Cat. No. B1582523
CAS RN: 6264-98-8
M. Wt: 199.25 g/mol
InChI Key: SUHWXARLXCIBFK-UHFFFAOYSA-N
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Description

m-(o-Toluidino)phenol, also known as 3-Hydroxy-2′-methyldiphenylamine, is a research chemical . It is not intended for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular formula of m-(o-Toluidino)phenol is C13H13NO . Its molecular weight is 199.25 . The structure of m-(o-Toluidino)phenol consists of two phenyl rings connected by a nitrogen atom .


Physical And Chemical Properties Analysis

m-(o-Toluidino)phenol has a melting point of 48-53 °C (lit.) . Its boiling point is 187 °C (Press: 2 Torr) . The density is predicted to be 1.170±0.06 g/cm3 . It has a pKa value of 9.86±0.10 (Predicted) .

Scientific Research Applications

Biotransformation and Environmental Applications

Phenol hydroxylase from Arthrobacter sp. has been utilized to synthesize catechols from benzene and toluene through successive hydroxylation reactions, demonstrating the potential for environmental bioremediation applications. This enzymatic process facilitates the conversion of toxic aromatic compounds into less harmful substances, highlighting the role of microbial enzymes in pollutant degradation (Ma et al., 2013).

Enzyme Engineering for Synthetic Applications

Research has also focused on engineering enzymes for the synthesis of specific compounds. For instance, toluene 4-monooxygenase (T4MO) from Pseudomonas mendocina KR1 has been modified to oxidize cresols and methoxyphenols to produce various methylcatechols and methoxyhydroquinones, which are valuable in chemical synthesis (Tao et al., 2004). Similarly, protein engineering of toluene-o-xylene monooxygenase from Pseudomonas stutzeri OX1 has enabled the synthesis of novel dihydroxy and trihydroxy derivatives of benzene and toluene, further expanding the toolbox for synthetic biology and industrial chemistry (Vardar & Wood, 2004).

Molecular Insights and Structural Studies

The interaction between hydroxylase and regulatory proteins in multicomponent monooxygenase systems, such as phenol hydroxylase and toluene/o-xylene monooxygenase from Pseudomonas sp., has been elucidated through structural studies. These interactions are crucial for the activation of dioxygen and the oxidation of aromatic substrates, providing insights into the mechanisms of enzyme catalysis and substrate specificity (Sazinsky et al., 2006).

Antioxidant Applications and Health

Although not directly related to m-(o-Toluidino)phenol, research on phenolic compounds and their antioxidant properties in fruits and vegetables underscores the importance of phenolic substances in health and disease prevention. These compounds scavenge harmful free radicals, implicating a role in mitigating degenerative diseases and aging (Kaur & Kapoor, 2001).

Safety And Hazards

m-(o-Toluidino)phenol is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided . It should be handled with personal protective equipment and stored in a well-ventilated place .

properties

IUPAC Name

3-(2-methylanilino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-5-2-3-8-13(10)14-11-6-4-7-12(15)9-11/h2-9,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHWXARLXCIBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064182
Record name Phenol, 3-[(2-methylphenyl)amino]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-(o-Toluidino)phenol

CAS RN

6264-98-8
Record name 3-[(2-Methylphenyl)amino]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6264-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-((2-methylphenyl)amino)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3-[(2-methylphenyl)amino]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 3-[(2-methylphenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-(o-toluidino)phenol
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Synthesis routes and methods

Procedure details

250 parts of resorcinol, 300 parts of o-toluidine and 10 parts of tributyl phosphite are mixed. On heating to 120° C, a melt is formed. When the internal temperature has reached 190° C, the elimination of water commences. The internal temperature is raised to 230° C in the course of 5 hours. After this time, 41 parts of water have distilled off and the reaction has ended. Excess o-toluidine and resorcinol which may still be present are removed by applying reduced pressure, and the 3-hydroxy-2'-methyl-diphenylamine is then distilled, passing over at 185° C/3 mm Hg. 420 parts of end product of ND25 = 1.6455 are obtained, corresponding to a yield of 93% of theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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